molecular formula C10H4BrCl2F2N B2598809 7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline CAS No. 2142195-02-4

7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline

Cat. No.: B2598809
CAS No.: 2142195-02-4
M. Wt: 326.95
InChI Key: MBNMMSBVRAABSV-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline is a quinoline-based compound known for its significant applications in medicinal chemistry. This compound has garnered attention due to its potent activity against various drug-resistant strains of tuberculosis (TB), including multi-drug resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB).

Preparation Methods

The synthesis of 7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline typically involves multi-step organic reactions. One common method includes the halogenation of a quinoline precursor, followed by selective bromination, chlorination, and fluorination under controlled conditions. Industrial production methods often employ advanced techniques such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds .

Chemical Reactions Analysis

7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts and boron reagents.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and organoboron compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of anti-TB drugs, particularly for treating MDR-TB and XDR-TB.

    Biological Studies: The compound is studied for its effects on bacterial ATP synthase, which is crucial for bacterial energy production.

    Industrial Applications: It is used in the synthesis of various quinoline derivatives, which have applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The primary mechanism of action of 7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline involves targeting the ATP synthase subunit c in bacteria. This interaction disrupts the proton motive force, leading to bacterial death. The compound exhibits a bactericidal effect, effectively reducing the bacterial load and shortening the treatment duration for TB.

Comparison with Similar Compounds

Similar compounds to 7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline include other halogenated quinolines and quinazolines, such as:

  • 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline
  • 2-Methylquinoline
  • 7-Bromo-2,6-dichloro-5,8-difluoro-1H-quinazolin-4-one

Compared to these compounds, this compound is unique due to its specific halogenation pattern and its potent activity against drug-resistant TB strains.

Properties

IUPAC Name

7-bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrCl2F2N/c1-3-7(12)4-2-5(14)6(11)8(15)9(4)16-10(3)13/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNMMSBVRAABSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C(=C2N=C1Cl)F)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrCl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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